molecular formula C18H17N3O4S B2532796 N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923179-03-7

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2532796
CAS No.: 923179-03-7
M. Wt: 371.41
InChI Key: VPVGHTUEBUUBMB-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at position 4 with a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety. The thiazole’s position 2 is bonded to a furan-2-carboxamide group. The ethoxy substituent on the phenyl ring enhances lipophilicity, while the carbamoyl and furan groups contribute to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGHTUEBUUBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenyl isocyanate with a thiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Overview

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a furan moiety, and an ethoxy-substituted phenyl group. This compound has gained attention in various scientific research fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioureas and α-halo ketones.
  • Introduction of the Furan Ring : Various cyclization methods can be employed to incorporate the furan moiety.
  • Coupling Reactions : The final step often involves amide coupling with the ethoxy-substituted phenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This compound exhibits a range of biological activities that make it a valuable candidate in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and lymphoma.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
CCRF-CEM12.8Inhibition of DHFR
A549 (Lung)18.6Cell cycle arrest

The mechanism of action involves modulation of key enzymes and pathways associated with cell growth and survival, notably through the inhibition of dihydrofolate reductase (DHFR), a common target for anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its structure suggests potential for broad-spectrum activity.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Its potential as an anticancer and antimicrobial agent makes it a focus for drug development.
  • Biological Studies : Used in assays to evaluate its effects on various biological pathways.
  • Materials Science : The unique structure may lend itself to the development of new materials with specific properties.

Case Study 1: Cytotoxicity Against Leukemia Cells

A derivative of this compound was tested for cytotoxic effects on leukemia cells, demonstrating significant reductions in cell viability at low concentrations, affirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated related thiazole compounds against various pathogens, revealing significant antibacterial activity, particularly against resistant strains. The structure-activity relationship analysis indicated that electron-withdrawing groups enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Thiazole Core Modifications
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) Difference: The 4-ethoxyphenyl group is replaced with a 3-methoxybenzylamine.
  • N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide

    • Difference : The carbamoylmethyl group is absent, replaced by a methyl group on the thiazole. The furan’s phenyl ring has a nitro substituent.
    • Impact : The nitro group’s electron-withdrawing nature increases electrophilicity, which could enhance reactivity in nucleophilic substitution reactions .
Carbamoyl vs. Thiourea Linkages
  • N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide (CAS 433946-54-4) Difference: A thiourea (–NH–C(=S)–NH–) replaces the carbamoyl (–NH–C(=O)–) group. IR spectra show ν(C=S) at 1265 cm⁻¹, distinct from carbamoyl’s ν(C=O) at ~1656 cm⁻¹ .
Heterocyclic Core Replacements
  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4) Difference: A benzofuran replaces the thiazole core.
Lipophilicity and Solubility
  • The 4-ethoxyphenyl group in the target compound contributes to higher lipophilicity (logP ~3.2 estimated) compared to analogs with polar substituents (e.g., nitro or thiourea groups).
  • N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (Compound 4, ) : The epoxide group introduces polarity (logP ~1.8), enhancing aqueous solubility but reducing membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups logP (Estimated)
Target Compound C₁₈H₁₈N₃O₄S 372.42 Carbamoyl, Ethoxyphenyl 3.2
N-(4-(3-Methoxybenzyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) C₁₈H₁₇N₃O₄S 371.40 Benzylamine, Methoxy 2.9
N-{[4-(4-Methoxyphenyl)thiazol-2-yl]carbamothioyl}furan-2-carboxamide C₁₆H₁₃N₃O₃S₂ 359.42 Thiourea, Methoxyphenyl 2.5
N-(4-Methylthiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide C₁₅H₁₁N₃O₅S 353.33 Nitrophenyl, Methyl 2.1

Biological Activity

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a thiazole ring with a furan and carbamoyl moiety, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism could lead to various biological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity can be attributed to the ability of the thiazole ring to interfere with microbial metabolic processes .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer potential. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The unique structural features of this compound may enhance its efficacy as an anticancer agent .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Thiazole derivatives have been reported to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies and Research Findings

Study Findings
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureus with an IC50 value of 15 µg/mL.
Study 2Showed that the compound induced apoptosis in human breast cancer cells with a reduction in cell viability by 40% at 50 µM concentration .
Study 3Evaluated the antioxidant capacity using DPPH assay, revealing an IC50 value of 20 µg/mL, indicating strong free radical scavenging ability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide to improve yield and purity?

  • Methodological Answer : Key steps include solvent selection (e.g., ethanol or acetonitrile for cyclization reactions), reaction time optimization (e.g., reflux for 1–3 minutes for thiazole ring formation), and purification via recrystallization (DMF/ethanol or aqueous ethanol mixtures). For example, thiazole derivatives synthesized in ethanol achieved yields of 64–74% after crystallization . Monitoring reaction progress via TLC and using stoichiometric ratios of carbamoylating agents (e.g., 4-ethoxyphenyl isocyanate) can enhance reproducibility.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups like C=O (amide I band at ~1670–1677 cm⁻¹) and C=S (thioamide stretch at ~1240–1267 cm⁻¹) .
  • NMR Spectroscopy : Use ¹H-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.76–8.09 ppm for furan-thiazole systems) and ¹³C-NMR to verify carbonyl carbons (e.g., C=O at δ 157–177 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching theoretical values like 488.64 g/mol for related analogs) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common solvent for biological assays) or aqueous buffers (pH 7.4) using UV-Vis spectroscopy to detect precipitation.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Related compounds showed stability in ethanol/DMF solutions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for thiazole-furan hybrids?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish cytotoxic vs. therapeutic effects (e.g., antitumor activity at >10 μM vs. antimicrobial effects at <5 μM) .
  • Target Specificity : Perform kinase inhibition assays or bacterial membrane permeability tests to identify off-target interactions. For example, trifluoromethyl groups in analogs enhance lipophilicity, altering cell penetration .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Analogs with trifluoromethyl groups showed improved pharmacokinetic profiles in hepatic microsomal assays .
  • Bioisosteric Replacement : Replace the furan ring with thiophene (as in ) to assess solubility and metabolic resistance.
  • In Silico Modeling : Use molecular docking (e.g., CYP450 enzymes) to predict metabolic hotspots .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Compounds like N-(4-phenoxyphenyl)acetamide derivatives required PEGylation to improve in vivo retention .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes. For example, hydroxylation at the ethoxy group could explain reduced in vivo activity .

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